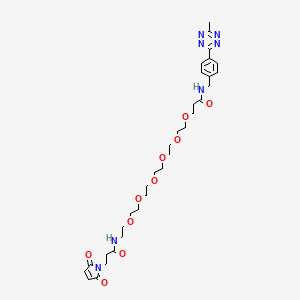

Methyltetrazine-PEG6-maleimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyltetrazine-PEG6-maleimide is a compound that combines a methyltetrazine group, a polyethylene glycol (PEG) chain, and a maleimide functional group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in bioorthogonal chemistry . The methyltetrazine group allows for inverse electron demand Diels-Alder reactions, making it a valuable tool in chemical biology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG6-maleimide is synthesized through a series of chemical reactions involving the coupling of methyltetrazine with a PEG chain and a maleimide group. The synthesis typically involves the following steps:

Activation of PEG Chain: The PEG chain is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester.

Coupling with Methyltetrazine: The activated PEG chain is then reacted with methyltetrazine under mild conditions to form the methyltetrazine-PEG intermediate.

Introduction of Maleimide Group: The final step involves the reaction of the methyltetrazine-PEG intermediate with maleimide to form this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyltetrazine-PEG6-maleimide undergoes several types of chemical reactions, including:

Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This reaction occurs between the methyltetrazine group and trans-cyclooctene (TCO) groups, forming stable adducts

Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form stable thioether bonds.

Common Reagents and Conditions:

iEDDA Reaction: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Thiol-Maleimide Reaction: Conducted in buffered aqueous solutions at pH 6.5-7.5.

Major Products:

Scientific Research Applications

Methyltetrazine-PEG6-maleimide is a heterobifunctional linker that contains a methyltetrazine moiety and a maleimide group . It is used for bioconjugation, which is the process of chemically joining two or more molecules by a covalent bond where at least one molecule is a biomolecule .

Key Features of this compound

- Methyltetrazine Group: Allows for copper-free, strain-promoted click chemistry with trans-cyclooctene (TCO), enabling specific and rapid conjugation . The tetrazine reacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to yield a stable dihydropyridazine linkage . The extremely fast kinetics and selectivity enables the conjugation of two low abundance biopolymers in an aqueous and otherwise complex chemical environment . This bioorthogonal reaction possesses excellent selectivity and biocompatibility such that the complimentary partners can react with each other within richly functionalized biological systems, in some cases, living organisms .

- Maleimide Group: Reacts with thiol groups on biomolecules, such as cysteine residues, for stable covalent attachment . Maleimide derivatives are used for chemically modifying proteins through the Michael addition reaction with cysteine due to their selectivity, operational simplicity, and commercial availability .

- PEG6 Spacer: Increases solubility, flexibility, and reduces steric hindrance, enhancing compatibility in biological environments . The PEG spacer can increase the solubility, minimizes immunogenicity, and improves the pharmacokinetics of antibody-drug conjugates (ADCs) .

Case Studies

- Pretargeted PET Imaging: Three 18F-labeled methyl tetrazines ([18F]Tz, [18F]PEG6-Tz, and [18F]PEG12-Tz) were used for studies and comparisons of pretargeted PET imaging . Two PD-L1 antibodies (durvalumab and atezolizumab) were chosen for this study because of their broad clinical applications in cancer immunotherapy . The pretargeted PET imaging strategies could evaluate the expression level of PD-L1, efficiently differentiate tumors from normal tissues, and generate relatively high contrast PET images .

- Antibody-Drug Conjugates: Maleimides are essential compounds for drug conjugation reactions via thiols to antibodies, peptides, and other targeting units . In the case of trastuzumab emtansine, approved for metastatic breast cancer, a maleimide moiety is used . In this case, the maleimide is attached to the antibody and reacts with a thiol group of the cytotoxic drug .

- Protein N-Terminal Modification: Maleimides can target the N-termini of proteins instead of cysteine by the use of 2‐pyridinecarboxaldehyde and copper(II) salt under non‐denaturing conditions . The methodology requires no mutagenesis of proteins and enables the high‐yield attachment of various functional groups to proteins with various N‐terminal amino acids through a simple operation using commercially available maleimides .

Mechanism of Action

Methyltetrazine-PEG6-maleimide exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Methyltetrazine-PEG6-maleimide is unique due to its combination of methyltetrazine, PEG, and maleimide groups. Similar compounds include:

Methyltetrazine-PEG4-maleimide: A shorter PEG chain variant with similar reactivity.

Methyltetrazine-PEG8-maleimide: A longer PEG chain variant offering increased solubility and flexibility.

These similar compounds share the same core functionalities but differ in the length of the PEG chain, affecting their solubility and flexibility in different applications.

Biological Activity

Methyltetrazine-PEG6-maleimide is a versatile bioconjugation reagent that combines a methyltetrazine moiety with a maleimide group linked by a polyethylene glycol (PEG) chain. This compound has gained significant attention in the fields of drug delivery, imaging, and bioconjugation due to its unique properties and biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a methyltetrazine group that participates in inverse electron demand Diels-Alder (IEDDA) reactions and a maleimide group that selectively reacts with thiols. The PEG spacer enhances solubility in aqueous environments, making it suitable for biological applications. The molecular weight of this compound is approximately 687.74 g/mol, with a purity of 95% .

The biological activity of this compound primarily revolves around its ability to facilitate bioorthogonal reactions. The methyltetrazine moiety reacts rapidly with strained alkenes such as trans-cyclooctene (TCO), allowing for efficient conjugation under mild conditions without the need for additional catalysts or reducing agents . This reaction is characterized by:

- High Selectivity : The tetrazine and TCO do not interfere with other functional groups in biological systems, enabling precise targeting.

- Rapid Reaction Kinetics : The IEDDA reaction exhibits unprecedented kinetics, making it one of the fastest bioorthogonal ligation methods available .

- Biocompatibility : The reaction occurs efficiently in physiological conditions, supporting its use in live-cell applications .

Applications

This compound has diverse applications across various fields:

- Drug Delivery : It is utilized in antibody-drug conjugates (ADCs), where the rapid conjugation allows for targeted delivery of cytotoxic agents to tumor cells, minimizing systemic toxicity .

- Imaging Techniques : The compound is employed in pretargeted PET imaging strategies, enhancing the visualization of tumors due to its efficient uptake and clearance properties .

- Live-Cell Labeling : Its ability to react quickly and specifically makes it ideal for real-time biomolecule labeling in live-cell studies .

Research Findings

Several studies have demonstrated the efficacy and potential of this compound:

- Antibody-Drug Conjugates (ADCs) :

- PET Imaging :

- Bioorthogonal Reactions :

Comparative Analysis

The following table summarizes key characteristics and applications of this compound compared to other bioconjugation linkers:

| Property/Feature | This compound | Other Linkers (e.g., NHS, Maleimide) |

|---|---|---|

| Reaction Type | Bioorthogonal IEDDA | Conventional amine coupling |

| Reaction Speed | Very fast | Moderate |

| Selectivity | High | Moderate |

| Solubility | High (due to PEG) | Variable |

| Biocompatibility | Excellent | Good |

| Typical Applications | Drug delivery, imaging | General bioconjugation |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyltetrazine-PEG6-maleimide that influence its application in bioconjugation?

Methodological Answer:

- Molecular Weight and Formula: The compound has a molecular weight of 440.46 g/mol and a formula of C21H24N6O5, critical for calculating molar ratios in reactions .

- Solubility: The PEG6 spacer enhances solubility in aqueous buffers (pH 6.5–7.5), enabling compatibility with biological systems. Pre-dissolve in anhydrous DMSO (10–20 mM) before adding to aqueous solutions to avoid precipitation .

- Stability: Store at -20°C under inert gas (e.g., argon) to prevent maleimide hydrolysis and tetrazine oxidation. Avoid freeze-thaw cycles .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm the presence of maleimide (δ 6.7–6.9 ppm) and tetrazine (δ 8.5–9.0 ppm) protons .

- HPLC: Employ reverse-phase C18 columns with UV detection (λ = 300 nm for tetrazine) to assess purity (>95% by area under the curve) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 441.2) .

Advanced Research Questions

Q. How should researchers design experiments to optimize the conjugation efficiency of this compound with thiol-containing biomolecules?

Methodological Answer:

- Reaction Parameters:

- pH Optimization: Maleimide-thiol conjugations are most efficient at pH 6.5–7.5. Avoid pH >8.0 to prevent maleimide ring hydrolysis .

- Molar Ratio: Use a 1.5–2.0 molar excess of maleimide to thiol groups to account for competing hydrolysis.

- Temperature: Conduct reactions at 4°C for slow kinetics (to minimize side reactions) or 25°C for rapid conjugation (monitor via HPLC) .

- Controls: Include a "no-thiol" control to quantify non-specific maleimide reactivity.

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Quality Control (QC):

- Analytical Documentation: Provide batch-specific NMR, HPLC, and MS data in supplementary materials for cross-validation .

Q. How can researchers resolve contradictions in reaction kinetics between this compound and TCO (trans-cyclooctene) partners?

Methodological Answer:

- Kinetic Analysis:

- Stopped-Flow Spectroscopy: Measure second-order rate constants (k2) for tetrazine-TCO inverse electron-demand Diels-Alder (iEDDA) reactions under varying temperatures .

- Competing Reactivity: If maleimide-thiol reactions dominate unexpectedly, pre-quench maleimide groups with excess β-mercaptoethanol before TCO addition .

- Data Interpretation: Compare k2 values with literature benchmarks (e.g., k2 ~10³–10⁴ M⁻¹s⁻¹ for high-efficiency iEDDA reactions) .

Q. What methodologies ensure reproducibility in this compound-based in vivo studies?

Methodological Answer:

- Experimental Design:

- Data Reporting: Adhere to ARRIVE guidelines for animal studies, detailing sample size, randomization, and statistical power .

Properties

Molecular Formula |

C32H45N7O10 |

|---|---|

Molecular Weight |

687.7 g/mol |

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |

InChI |

InChI=1S/C32H45N7O10/c1-25-35-37-32(38-36-25)27-4-2-26(3-5-27)24-34-29(41)9-12-44-14-16-46-18-20-48-22-23-49-21-19-47-17-15-45-13-10-33-28(40)8-11-39-30(42)6-7-31(39)43/h2-7H,8-24H2,1H3,(H,33,40)(H,34,41) |

InChI Key |

DAAPMXJCEXTERV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.